molecular formula C11H14ClNO4S B2856290 Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate CAS No. 333320-38-0

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate

Cat. No. B2856290
CAS RN: 333320-38-0
M. Wt: 291.75
InChI Key: MEYZAXSQTZYJQQ-UHFFFAOYSA-N
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Description

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate is a chemical compound that has gained significant attention in scientific research for its potential use in various fields.

Mechanism of Action

The mechanism of action of Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate involves inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and plants. This leads to paralysis and ultimately death of the target organism.
Biochemical and Physiological Effects:
Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate has been shown to have minimal toxicity to mammals, making it a safer alternative to traditional chemical pesticides. However, it can still have adverse effects on non-target organisms such as beneficial insects and wildlife.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate in lab experiments is its high potency, which allows for effective control of pests and weeds at lower concentrations. However, its limited solubility in water can make it difficult to formulate for use in field applications.

Future Directions

Future research on Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate could focus on developing more efficient synthesis methods, improving its solubility in water, and exploring its potential use in other fields such as medicine and biotechnology. Additionally, further studies on its environmental impact and potential for resistance development in target organisms are needed to ensure its safe and effective use in the long term.

Synthesis Methods

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate can be synthesized by reacting 4-chloro-2-methylbenzenesulfonyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a high melting point.

Scientific Research Applications

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate has been extensively studied for its potential use as an insecticide and herbicide. It has been shown to effectively control various pests and weeds, making it a promising alternative to traditional chemical pesticides.

properties

IUPAC Name

methyl 2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-8-6-9(12)4-5-10(8)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYZAXSQTZYJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate

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